cisplatin
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Overview
Description
Mechanism of Action
Target of Action
Cisplatin, also known as Transplatin, trans-Dichlorodiamineplatinum(II), or Platinum, diamminedichloro-, (SP-4-1)-, primarily targets DNA within the cell . It has a high affinity for the guanine and adenine bases in DNA . It also targets a wide range of cellular components, including membrane phospholipids and thiol-containing peptides .
Mode of Action
This compound works by forming covalent bonds with the purine bases in DNA, causing DNA damage . This damage triggers the DNA repair mechanisms in the cell. If the damage is too severe to be repaired, it leads to cell death or apoptosis . This compound can form both intrastrand and interstrand crosslinks in DNA . Intrastrand crosslinks are more common and are thought to be the lethal lesion .
Biochemical Pathways
This compound affects multiple biochemical pathways. It can regulate G-quadruplex (G4) functions, directly damage G4 structures, and activate multiple antitumor signaling pathways, including the typical cGAS-STING pathway and AIM2-ASC pathway . These pathways lead to a strong immune response and potent antitumor effects .
Pharmacokinetics
The pharmacokinetics of this compound are complex. This compound is administered intravenously and has a bioavailability of 100% . It has a high protein binding rate of over 95% and an elimination half-life of 30-100 hours . This compound is excreted renally .
Result of Action
The primary result of this compound action is the induction of cell death or apoptosis . This occurs when the DNA damage caused by this compound is too severe to be repaired. This compound can also slow or stop the growth of cancer cells and other rapidly dividing cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the composition of the cellular membrane can affect the diffusion of this compound . Additionally, the presence of water molecules can influence the binding of this compound to DNA . The cellular and subcellular environment, including the presence of other ions and molecules, can also impact the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Cisplatin plays a crucial role in biochemical reactions by interacting with cellular macromolecules, primarily DNA. Upon entering the cell, this compound undergoes aquation, replacing its chloride ligands with water molecules, which allows it to form covalent bonds with DNA bases . This interaction leads to the formation of DNA adducts, primarily with guanine bases, causing DNA cross-linking and bending . These modifications inhibit DNA replication and transcription, ultimately triggering cell death . This compound also interacts with various proteins and enzymes, including high-mobility group (HMG) proteins, which recognize and bind to this compound-DNA adducts, further disrupting cellular processes .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces cytotoxicity by interfering with DNA replication and transcription, leading to apoptosis . This compound activates multiple signaling pathways, including the p53 pathway, which promotes cell cycle arrest and apoptosis . Additionally, this compound affects cellular metabolism by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . These effects are not limited to cancer cells, as this compound can also cause nephrotoxicity, neurotoxicity, and ototoxicity in normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key steps: cellular uptake, activation by aquation, DNA binding, and processing of DNA lesions . Upon entering the cell, this compound undergoes aquation, forming a reactive species that binds to DNA bases . This binding results in the formation of intra- and interstrand DNA cross-links, which distort the DNA helix and inhibit replication and transcription . The DNA damage triggers various cellular responses, including the activation of DNA repair pathways and apoptosis . This compound also interacts with proteins such as HMG and p53, which play critical roles in mediating its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces acute cytotoxicity by forming DNA adducts and generating ROS . Over time, cells may develop resistance to this compound through various mechanisms, including increased DNA repair, drug efflux, and detoxification . Long-term exposure to this compound can lead to chronic toxicity, affecting cellular functions such as mitochondrial activity and protein synthesis . Additionally, the stability and degradation of this compound can influence its efficacy and toxicity in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild cytotoxicity and apoptosis in cancer cells . Higher doses can cause severe toxicity, leading to multi-organ damage, including nephrotoxicity, hepatotoxicity, and neurotoxicity . In mice, repeated administration of this compound results in dose-dependent side effects, such as kidney damage and gastrointestinal toxicity . These findings highlight the importance of optimizing this compound dosage to balance its therapeutic efficacy and toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism, urea cycle, and arginine and proline metabolism . Upon entering the cell, this compound undergoes aquation, forming reactive species that interact with DNA and proteins . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . This compound also affects the redox balance by generating ROS, which can further influence metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The copper transporter 1 (CTR1) plays a significant role in this compound uptake in tumor cells, while the organic cation transporter 2 (OCT2) is involved in its renal uptake . This compound is also distributed to subcellular compartments, including the Golgi apparatus, lysosomes, and secretory vesicles . These transport mechanisms influence the localization and accumulation of this compound, affecting its efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It primarily accumulates in the nucleus, where it forms DNA adducts and cross-links . This compound is also found in other organelles, such as the Golgi apparatus and lysosomes, where it can interact with proteins involved in vesicular trafficking . The localization of this compound to specific compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action .
Preparation Methods
Cisplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves the reaction of potassium tetrachloroplatinate(II) with ammonia to form cis-diamminedichloroplatinum(II) . The reaction conditions typically include an aqueous solution and controlled temperature to ensure the formation of the desired cis isomer. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Cisplatin undergoes several types of chemical reactions, including hydrolysis, substitution, and oxidation . In aqueous solutions, this compound undergoes hydrolysis to form aquated species such as cis-[PtCl(NH3)2(H2O)]+ and cis-[Pt(NH3)2(H2O)2]2+ . These aquated species can further react with nucleophiles, leading to the formation of DNA adducts, which are crucial for its anticancer activity . Common reagents used in these reactions include water, chloride ions, and various nucleophiles . The major products formed from these reactions are DNA adducts and other platinum-nucleophile complexes .
Scientific Research Applications
Cisplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying coordination chemistry and reaction mechanisms . In biology, this compound is used to study DNA interactions and the mechanisms of DNA repair . In medicine, it is a critical component of chemotherapy regimens for various cancers . Additionally, this compound is used in the development of new drug delivery systems and formulations to improve its efficacy and reduce side effects .
Comparison with Similar Compounds
Cisplatin is part of a family of platinum-based chemotherapy drugs, which also includes carboplatin, oxaliplatin, and nedaplatin . While all these compounds share a similar mechanism of action, they differ in their chemical structures, side effect profiles, and clinical applications . For example, carboplatin is less nephrotoxic than this compound but may cause more hematological toxicity . Oxaliplatin is often used to treat colorectal cancer and has a different side effect profile, including neurotoxicity . Nedaplatin is similar to this compound but does not require hydration to protect the kidneys . These differences highlight the uniqueness of this compound and its specific applications in cancer treatment .
Properties
Key on ui mechanism of action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |
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CAS No. |
14913-33-8 |
Molecular Formula |
Cl2H6N2Pt |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES |
N.N.Cl[Pt]Cl |
Canonical SMILES |
N.N.Cl[Pt]Cl |
Key on ui other cas no. |
14913-33-8 |
physical_description |
Yellow crystalline solid; [MSDSonline] |
Pictograms |
Corrosive; Irritant; Health Hazard |
solubility |
H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
Synonyms |
trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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